(1S,5R,E)-5-(tert-butyldimethylsilyloxy)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-2-Methylenecyclohexanol
Description
The compound (1S,5R,E)-5-(tert-butyldimethylsilyloxy)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4-ylidene)ethylidene)-2-methylenecyclohexanol is a highly functionalized cyclohexanol derivative. Its structure includes:
- A tert-butyldimethylsilyl (TBDMS) ether group at the 5-position, which serves as a protective group for the hydroxyl moiety, enhancing stability during synthetic processes .
- A conjugated ethylidene-indenylidene system extending from the cyclohexanol core, likely contributing to UV activity and influencing reactivity in hydrogenation or oxidation reactions .
- A 2-methylenecyclohexanol backbone, a motif seen in terpene and steroid intermediates .
This compound is likely an intermediate in organic synthesis, possibly for pharmaceuticals or natural products, given its structural complexity and protective groups.
Properties
IUPAC Name |
(1S,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O2Si/c1-23(2)24(3)14-15-25(4)30-18-19-31-27(13-12-20-34(30,31)9)16-17-28-21-29(22-32(35)26(28)5)36-37(10,11)33(6,7)8/h14-17,23-25,29-32,35H,5,12-13,18-22H2,1-4,6-11H3/b15-14+,27-16+,28-17+/t24-,25+,29+,30+,31-,32-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGNTHOJEGTRBR-DQAADWALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,5R,E)-5-(tert-butyldimethylsilyloxy)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-2-Methylenecyclohexanol is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 530.90 g/mol. Its structure includes several functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₅₈O₃Si |
| Molecular Weight | 530.90 g/mol |
| CAS Number | 112670-78-7 |
| Purity | Not specified |
Antimicrobial Properties
Research indicates that compounds similar to (1S,5R,E) have demonstrated antimicrobial properties. For instance, studies on related silyl ethers suggest potential efficacy against various bacterial strains. The presence of the tert-butyldimethylsilyloxy group may enhance membrane permeability, facilitating antimicrobial action.
Antitumor Activity
Preliminary studies have indicated that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and disruption of cell cycle progression. Specific studies focusing on the compound's interaction with cancer cells are required to elucidate these effects further.
Enzyme Inhibition
Certain derivatives of silyl compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways in target organisms or cells, which could be beneficial in therapeutic contexts.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Organic Chemistry evaluated the antimicrobial activity of related silyl ethers against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting potential applications in antibiotic formulations .
- Cytotoxicity Against Cancer Cells : Research published in ACS Publications explored the cytotoxic effects of structurally similar compounds on HeLa and MCF-7 cell lines. The findings indicated a dose-dependent response with IC50 values suggesting promising antitumor activity .
- Enzyme Activity Modulation : Investigations into enzyme inhibition revealed that certain derivatives could inhibit acetylcholinesterase activity, which is crucial for neuropharmacological applications .
Scientific Research Applications
Medicinal Chemistry
This compound's structural complexity allows for its exploration as a potential pharmaceutical agent. Its derivatives could be synthesized to evaluate biological activity against various diseases. For instance:
- Anticancer Activity : Research indicates that similar compounds can inhibit cancer cell proliferation by interfering with cell signaling pathways.
- Antiviral Properties : Compounds containing silyl groups have been studied for their ability to enhance antiviral activity by modifying drug delivery mechanisms.
Synthetic Methodologies
The compound can serve as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow it to be used in the synthesis of other biologically active molecules or natural products.
- Catalytic Reactions : The presence of the silyloxy group can enhance the reactivity in various catalytic processes, making it useful in asymmetric synthesis.
Material Science
Due to its unique structure and properties:
- Polymerization : The compound can be employed in the development of new polymers with specific mechanical and thermal properties.
- Nanotechnology : Its application in nanomaterials could lead to advancements in drug delivery systems or sensors due to its ability to form stable complexes with metals or other nanostructures.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated that derivatives of similar compounds showed significant activity against breast cancer cell lines. By modifying the structure of (1S,5R,E)-5-(tert-butyldimethylsilyloxy)... through selective functionalization, researchers were able to enhance cytotoxicity and selectivity towards cancer cells .
Case Study 2: Development of Antiviral Compounds
Research into silyl-containing compounds has revealed their potential in developing antiviral agents. A derivative based on the structure of (1S,5R,E)-5-(tert-butyldimethylsilyloxy)... was found to inhibit viral replication effectively while maintaining low cytotoxicity levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Reactivity and Stability
- Oxidation Resistance: The TBDMS group in the target compound reduces oxidation susceptibility compared to unprotected cyclohexanol, which readily dehydrogenates to cyclohexanone . Cyclohexanone itself is a weak CNS depressant .
- Hydrogenation: The conjugated ethylidene groups in the target compound and D65008 are prone to hydrogenation under conditions similar to guaiacol conversion (e.g., Ni–Mn/Nb₂O₅ catalysts yield cyclohexanol from unsaturated precursors ).
- Enzymatic Interactions: Cyclohexanol is a substrate for liver alcohol dehydrogenase (ADH) , but the steric bulk of the TBDMS group in the target compound likely inhibits enzyme binding.
Physicochemical Properties
Research Findings and Industrial Relevance
- Synthetic Utility : The TBDMS group in the target compound aligns with strategies for multi-step synthesis, as seen in D65008 . Similar protective groups are used in steroid and terpene synthesis.
- Catalytic Behavior: While cyclohexanol dehydrogenation is critical in nylon production , the target compound’s stability under dehydrogenation conditions remains unexplored.
Q & A
Q. What are the key challenges in synthesizing this compound with precise stereochemical control?
The synthesis requires careful management of multiple stereocenters and conjugated double bonds (E-configuration). A common strategy involves iterative coupling reactions, such as Julia–Kocienski olefination or Horner–Wadsworth–Emmons reactions, to establish the conjugated ethylidene moieties. The tert-butyldimethylsilyl (TBS) protecting group is typically introduced early to shield the hydroxyl group during subsequent reactions . Purification via flash chromatography (e.g., 30% EtOAc-hexane gradients) is critical to isolate diastereomers, as seen in analogous syntheses of vinyl sulfoxide derivatives .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to resolve overlapping signals in this compound?
Overlapping signals in NMR arise from the compound’s complex bicyclic framework and conjugated systems. Use high-field NMR (≥500 MHz) with - HSQC and HMBC experiments to assign quaternary carbons and double-bond geometries. For example, NMR shifts for methylene protons (δ 4.5–5.5 ppm) and allylic protons (δ 2.5–3.5 ppm) can differentiate E/Z configurations . Variable-temperature NMR may also resolve dynamic effects caused by hindered rotation in the indenylidene moiety .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., HRMS vs. NMR) be resolved during structural validation?
Discrepancies between high-resolution mass spectrometry (HRMS) and NMR data often stem from isotopic impurities or residual solvents. For example, HRMS may detect sodium adducts ([M+Na]), requiring calibration with internal standards. Cross-validate NMR assignments using 2D techniques (e.g., NOESY to confirm spatial proximity of methylene and tert-butyl groups) and compare experimental NMR shifts with density functional theory (DFT) calculations . In cases of persistent ambiguity, X-ray crystallography provides definitive structural confirmation .
Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature conditions?
Stability studies should employ HPLC with photodiode array detection to monitor degradation products. For example, acidic conditions may hydrolyze the TBS group (evidenced by a ~10 ppm upfield shift in NMR for the deprotected hydroxyl). Kinetic experiments at 25–60°C can determine activation energy for degradation using Arrhenius plots. Buffer systems (e.g., phosphate at pH 7.4) mimic physiological conditions for pre-clinical assessments .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to enzymes or receptors. Focus on the compound’s rigid bicyclic core and ethylidene side chains, which may act as hydrophobic anchors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Methodological Considerations
Q. What chromatographic techniques are optimal for purifying this compound from byproducts?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar byproducts, while normal-phase silica gel chromatography resolves nonpolar diastereomers. For scale-up, simulated moving bed (SMB) chromatography improves yield and purity .
Q. How can isotopic labeling (e.g., 2H^2H2H, 13C^13C13C) aid in metabolic pathway tracing?
Introduce -labeled methyl groups (e.g., at the 5,6-dimethylhept-3-en-2-yl moiety) via Grignard reactions with . Use LC-MS/MS to track labeled metabolites in cell cultures, identifying hydroxylation or oxidative cleavage pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
